5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
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Overview
Description
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a chemical compound with the molecular formula C12H16N3OS. This compound features a unique structure that includes a butoxy group attached to a thiadiazole ring, which is further connected to a tetrahydropyridine ring. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with butyl bromide under controlled conditions.
Attachment of the Butoxy Group: The butoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with butyl alcohol in the presence of a suitable catalyst.
Formation of the Tetrahydropyridine Ring: The final step involves the cyclization of the intermediate compound to form the tetrahydropyridine ring. This can be achieved through a series of condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline: Shares the thiadiazole and butoxy groups but differs in the presence of an aniline group instead of the tetrahydropyridine ring.
2-[(4-Butoxy-1,2,5-thiadiazol-3-yl)oxy]-N,N,N-trimethylethanaminium: Contains a similar thiadiazole structure but with different substituents.
Uniqueness
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
131986-35-1 |
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Molecular Formula |
C12H19N3OS |
Molecular Weight |
253.37 g/mol |
IUPAC Name |
3-butoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C12H19N3OS/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |
InChI Key |
MHWUWCDFTFBXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NSN=C1C2=CCCN(C2)C |
Origin of Product |
United States |
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